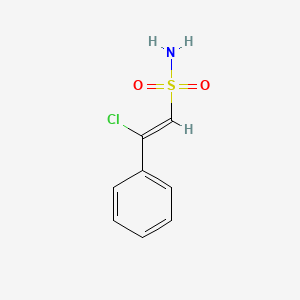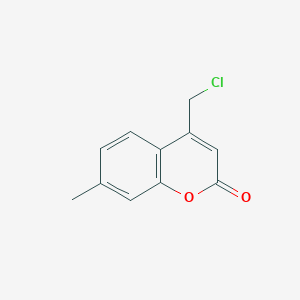![molecular formula C18H17NO B1619651 (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-ONE CAS No. 5706-20-7](/img/structure/B1619651.png)
(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-ONE is an organic compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methylene group and a dihydroindenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-ONE typically involves the condensation of 4-(DIMETHYLAMINO)BENZALDEHYDE with 2,3-DIHYDRO-1H-INDEN-1-ONE. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives with different functional groups.
科学的研究の応用
(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties.
作用機序
The mechanism of action of (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group and the dihydroindenone moiety play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIHYDRO-2H-INDEN-2-ONE
- (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-OL
- (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-THIONE
Uniqueness
(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-ONE is unique due to its specific structural features, such as the presence of both the dimethylamino group and the dihydroindenone moiety
特性
CAS番号 |
5706-20-7 |
|---|---|
分子式 |
C18H17NO |
分子量 |
263.3 g/mol |
IUPAC名 |
2-[[4-(dimethylamino)phenyl]methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C18H17NO/c1-19(2)16-9-7-13(8-10-16)11-15-12-14-5-3-4-6-17(14)18(15)20/h3-11H,12H2,1-2H3 |
InChIキー |
YCKZAOPKIOWTEH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2CC3=CC=CC=C3C2=O |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C2CC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1619584.png)
![2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1619585.png)



